molecular formula C22H28N2O2S B15003090 Acetamide, N-(1-adamantan-1-ylpropyl)-2-(benzooxazol-2-ylsulfanyl)-

Acetamide, N-(1-adamantan-1-ylpropyl)-2-(benzooxazol-2-ylsulfanyl)-

Cat. No.: B15003090
M. Wt: 384.5 g/mol
InChI Key: DCLOLHMUSXVANK-UHFFFAOYSA-N
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Description

N-[1-(ADAMANTAN-1-YL)PROPYL]-2-(1,3-BENZOXAZOL-2-YLSULFANYL)ACETAMIDE is a synthetic compound that combines the structural features of adamantane and benzoxazole. Adamantane is known for its rigid, diamond-like structure, which imparts stability and unique chemical properties. Benzoxazole, on the other hand, is a heterocyclic compound containing both nitrogen and oxygen, often used in medicinal chemistry for its biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(ADAMANTAN-1-YL)PROPYL]-2-(1,3-BENZOXAZOL-2-YLSULFANYL)ACETAMIDE typically involves the following steps:

    Preparation of Adamantane Derivative: Adamantane is first functionalized to introduce a propyl group at the 1-position. This can be achieved through alkylation reactions using appropriate alkyl halides and catalysts.

    Formation of Benzoxazole Derivative: Benzoxazole is synthesized through the cyclization of o-aminophenol with carboxylic acids or their derivatives under acidic conditions.

    Coupling Reaction: The adamantane and benzoxazole derivatives are then coupled using a thiol-ene reaction, where the sulfanyl group of the benzoxazole reacts with the propyl group of the adamantane derivative under suitable conditions, such as the presence of a base and a solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques like chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

N-[1-(ADAMANTAN-1-YL)PROPYL]-2-(1,3-BENZOXAZOL-2-YLSULFANYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The benzoxazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nitric acid for nitration, halogens (chlorine, bromine) for halogenation.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Nitrobenzoxazole, halobenzoxazole derivatives.

Scientific Research Applications

N-[1-(ADAMANTAN-1-YL)PROPYL]-2-(1,3-BENZOXAZOL-2-YLSULFANYL)ACETAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, especially in the development of new materials with unique properties.

    Biology: Investigated for its potential as a bioactive compound, particularly in the study of enzyme inhibition and protein interactions.

    Medicine: Explored for its therapeutic potential, including antiviral, antibacterial, and anticancer activities.

    Industry: Utilized in the development of advanced polymers and materials with enhanced stability and performance.

Mechanism of Action

The mechanism of action of N-[1-(ADAMANTAN-1-YL)PROPYL]-2-(1,3-BENZOXAZOL-2-YLSULFANYL)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantane moiety provides rigidity and stability, allowing the compound to fit into the active sites of enzymes or receptors, thereby inhibiting their activity. The benzoxazole ring can interact with various biological pathways, modulating their function and leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    N-[(ADAMANTAN-1-YL)ALKYL]-ACETAMIDES: These compounds share the adamantane core but differ in the alkyl chain length and functional groups attached.

    BENZOXAZOLE DERIVATIVES: Compounds with similar benzoxazole structures but different substituents on the ring.

Uniqueness

N-[1-(ADAMANTAN-1-YL)PROPYL]-2-(1,3-BENZOXAZOL-2-YLSULFANYL)ACETAMIDE is unique due to the combination of the adamantane and benzoxazole moieties, which imparts both stability and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C22H28N2O2S

Molecular Weight

384.5 g/mol

IUPAC Name

N-[1-(1-adamantyl)propyl]-2-(1,3-benzoxazol-2-ylsulfanyl)acetamide

InChI

InChI=1S/C22H28N2O2S/c1-2-19(22-10-14-7-15(11-22)9-16(8-14)12-22)24-20(25)13-27-21-23-17-5-3-4-6-18(17)26-21/h3-6,14-16,19H,2,7-13H2,1H3,(H,24,25)

InChI Key

DCLOLHMUSXVANK-UHFFFAOYSA-N

Canonical SMILES

CCC(C12CC3CC(C1)CC(C3)C2)NC(=O)CSC4=NC5=CC=CC=C5O4

Origin of Product

United States

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